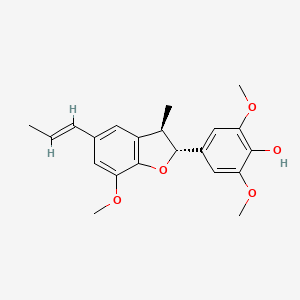

Maceneolignan A

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H24O5 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

InChI |

InChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m1/s1 |

InChI Key |

LYZVPGMCGPXCQO-FVFSBHJXSA-N |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)O[C@H]([C@@H]2C)C3=CC(=C(C(=C3)OC)O)OC |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Maceneolignan A: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and preliminary biological characterization of Maceneolignan A, a novel neolignan identified from the arils of Myristica fragrans (nutmeg). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction

Myristica fragrans Houtt., commonly known as nutmeg, has a long history of use in traditional medicine and as a culinary spice.[1] Its rich phytochemical profile includes a variety of lignans and neolignans, which have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][2] In 2016, a research group led by Toshio Morikawa reported the discovery of a series of novel neolignans, designated Maceneolignans A-H, from the arils of M. fragrans.[3] Among these, this compound has emerged as a compound of interest due to its notable biological activity.

Discovery and Sourcing

This compound was first identified during a screening program aimed at discovering novel antagonists of the CC chemokine receptor 3 (CCR3) from natural sources.[3] CCR3 is a key receptor involved in the inflammatory cascade, particularly in allergic responses, making it a promising target for novel anti-inflammatory therapeutics. The arils (mace) of Myristica fragrans were selected as the source material for this investigation.

Isolation of this compound

While the precise, step-by-step protocol with specific solvent ratios and yields for the isolation of this compound is detailed in the primary research article by Morikawa et al. (2016) in the Journal of Natural Products, this guide outlines the general methodology based on the available information and standard phytochemical techniques.[3]

Experimental Protocol: Extraction and Fractionation

-

Extraction: The dried arils of Myristica fragrans are ground to a fine powder. The powdered material is then subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting methanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane and ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the neolignans, including this compound, concentrating in the ethyl acetate fraction.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to repeated column chromatography to isolate the individual compounds. This multi-step process typically involves:

-

Silica Gel Column Chromatography: The EtOAc fraction is first separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Octadecylsilyl (ODS) Column Chromatography: Fractions containing the compounds of interest are further purified using reversed-phase chromatography on an ODS column with a methanol-water or acetonitrile-water gradient system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is achieved using preparative or semi-preparative HPLC, often on a reversed-phase column.

-

Experimental Workflow: Isolation of this compound

References

Unraveling Maceneolignan A: A Technical Guide to its Stereochemistry and Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stereochemistry and structural elucidation of Maceneolignan A, a novel neolignan isolated from the arils of Myristica fragrans.[1] The determination of its complex three-dimensional structure is critical for understanding its biological activity as a potent antagonist of the CC chemokine receptor 3 (CCR3), a key player in allergic diseases.[1] This document details the spectroscopic data, experimental protocols, and the logical workflow employed to fully characterize this promising natural product.

Core Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental properties, which served as the foundation for its detailed structural analysis. The molecular formula was determined to be C₂₁H₂₄O₅ by high-resolution electron ionization mass spectrometry (HR-EIMS).[2]

| Property | Value | Method |

| Molecular Formula | C₂₁H₂₄O₅ | HR-EIMS |

| Specific Rotation | [α]²⁵D +34 | Polarimetry (in CHCl₃) |

| UV λₘₐₓ (log ε) | 223 (4.40), 270 (4.18) nm | UV Spectroscopy |

| IR νₘₐₓ (cm⁻¹) | 3578, 1617, 1497, 1456, 1070 | Infrared Spectroscopy |

Spectroscopic Data for Structural Elucidation

The precise structure of this compound was pieced together using a suite of one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The assignments for the ¹H and ¹³C NMR spectra, recorded in CDCl₃, were confirmed through DEPT, ¹H-¹H COSY, HMQC, and HMBC experiments.[2]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| Benzofuran Moiety | ||

| 2 | 89.1 (d) | 5.12 (d, 9.0) |

| 3 | 53.5 (d) | 3.49 (m) |

| 3a | 131.5 (s) | |

| 4 | 148.2 (s) | |

| 5 | 147.5 (s) | |

| 6 | 109.8 (d) | 6.84 (s) |

| 7 | 118.9 (d) | 6.90 (s) |

| 7a | 134.8 (s) | |

| 5-OCH₃ | 56.1 (q) | 3.92 (s) |

| 8-O-4' Phenyl Moiety | ||

| 1' | 134.1 (s) | |

| 2', 6' | 104.5 (d) | 6.59 (s) |

| 3', 5' | 153.8 (s) | |

| 4' | 136.2 (s) | |

| 3', 5'-OCH₃ | 56.5 (q) | 3.84 (s) |

| Propenyl Side Chain | ||

| 7' | 131.2 (d) | 6.33 (d, 15.8) |

| 8' | 128.5 (d) | 6.16 (dq, 15.8, 6.5) |

| 9' | 18.5 (q) | 1.88 (dd, 6.5, 1.5) |

| Methyl Group | ||

| 9 | 21.8 (q) | 1.40 (d, 6.8) |

Experimental Protocols

The successful elucidation of this compound's structure relied on a series of meticulous experimental procedures, from isolation to spectroscopic analysis.

Isolation of this compound

-

Extraction: The dried arils of Myristica fragrans were extracted with methanol (MeOH) at room temperature. The resulting extract was concentrated under reduced pressure.

-

Fractionation: The crude MeOH extract was subjected to a series of column chromatography (CC) steps. A typical workflow involves initial fractionation on a silica gel column using a gradient solvent system (e.g., n-hexane-ethyl acetate), followed by further purification using reversed-phase (RP-18) column chromatography with a different solvent system (e.g., methanol-water).

-

Final Purification: Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Final purification was often achieved through preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC spectra were recorded on a nuclear magnetic resonance spectrometer (typically 400 MHz or higher). Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.

-

Mass Spectrometry: High-resolution mass spectra (HR-MS) were obtained on an electron ionization mass spectrometer (EIMS) to determine the exact mass and molecular formula of the compound.

-

Optical Rotation: Specific rotation was measured using a digital polarimeter with a sodium lamp (589 nm) at a defined temperature (25 °C). The concentration and solvent (chloroform) were recorded.

-

UV and IR Spectroscopy: UV spectra were recorded on a spectrophotometer in methanol. IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer.

Structural Elucidation Workflow

The logical process for determining the structure of this compound began with establishing its basic molecular framework and culminated in defining its precise stereochemistry.

Caption: Workflow for the structural elucidation of this compound.

Key Stereochemical Insights

The relative and absolute stereochemistry of this compound was critical to its final structural assignment. The analysis of proton coupling constants and Nuclear Overhauser Effect (NOE) experiments were pivotal in this regard.

Caption: Diagram of key correlations for stereochemical assignment.

The large coupling constant (J = 9.0 Hz) between H-2 and H-3 indicated a trans relationship between these two protons on the dihydrobenzofuran ring. Furthermore, NOESY/ROESY experiments would reveal through-space correlations, such as between H-3 and the methyl protons at C-9, confirming their relative orientation. The positive specific rotation ([α]D = +34) provides information about the overall chirality of the molecule, which, when compared with related known compounds or computational models, helps in assigning the absolute configuration.

References

Maceneolignan A: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan A is a bioactive neolignan compound that has garnered interest within the scientific community for its potential pharmacological activities. As a member of the 8-O-4' neolignan class, its intricate structure presents both a challenge and an opportunity for natural product chemists and drug discovery scientists. This technical guide provides an in-depth exploration of the natural sources of this compound and a detailed overview of its proposed biosynthetic pathway. The information is presented to be a valuable resource for researchers working on the isolation, characterization, and potential therapeutic applications of this and related compounds.

Natural Sources of this compound

The primary and thus far exclusive natural source of this compound is the plant Myristica fragrans, commonly known as nutmeg. Specifically, this compound has been isolated from the arils, the fleshy, red, net-like covering of the nutmeg seed.[1] The aril, often referred to as mace, is a rich source of various neolignans and other secondary metabolites.

While the seeds of Myristica fragrans are also a source of numerous neolignans, the initial isolation and characterization of this compound, along with its congeners Maceneolignans B-H, were reported from the arils.[1] This suggests that the aril may be a more abundant source of this particular compound compared to the seed kernel.

Quantitative Data

Precise yield data for this compound from Myristica fragrans arils is not extensively reported in the literature. However, studies on the isolation of related neolignans from the seeds provide an indication of the general abundance of these compounds. The yields of individual neolignans are often in the milligram range from kilogram quantities of starting material, highlighting their status as minor constituents.

| Compound | Starting Material | Initial Extract Weight | Isolated Compound Weight | Reference |

| Myrifralignan A | 24.00 kg Nutmeg Seeds | 1450 g (MeOH extract of CO2 extract) | 1.1 mg | [2] |

| Myrifralignan B | 24.00 kg Nutmeg Seeds | 1450 g (MeOH extract of CO2 extract) | 0.6 mg | [2] |

| Myrislignan | 24.00 kg Nutmeg Seeds | 1450 g (MeOH extract of CO2 extract) | 14.2 mg | [2] |

| Maceneolignan L | 1.2 kg Nutmeg Seeds | 90.0 g (MeOH extract) | 2.5 mg | [3] |

| Maceneolignan H | 1.2 kg Nutmeg Seeds | 90.0 g (MeOH extract) | 70.0 mg | [3] |

| Maceneolignan F | 1.2 kg Nutmeg Seeds | 90.0 g (MeOH extract) | 50.7 mg | [3] |

Note: The table above provides examples of isolated yields of various neolignans from Myristica fragrans to give a general sense of abundance. A specific yield for this compound from the arils is not currently available in the cited literature.

Biosynthesis of this compound

The biosynthesis of this compound, like other neolignans, is believed to originate from the phenylpropanoid pathway, which produces monolignol precursors. The core structure of 8-O-4' neolignans is formed through the oxidative coupling of two such monolignol units.

Phenylpropanoid Pathway and Monolignol Synthesis

The journey to this compound begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps into cinnamoyl-CoA. This intermediate can then be channeled towards the synthesis of various monolignols, primarily p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.

Oxidative Coupling to Form the 8-O-4' Linkage

The key step in the formation of this compound is the regioselective oxidative coupling of two monolignol radicals to form the characteristic 8-O-4' ether linkage. This reaction is catalyzed by oxidases such as laccases or peroxidases, which generate monolignol radicals. The stereochemistry of the coupling is often guided by dirigent proteins (DIRs), which capture the radicals and orient them for a specific bond formation.

Based on the structure of this compound, the likely monolignol precursors are coniferyl alcohol and a second, modified monolignol. The specific enzymes and dirigent proteins involved in the biosynthesis of this compound in Myristica fragrans have not yet been fully characterized.

References

In Silico Prediction of Maceneolignan A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan A, a natural product isolated from Myristica fragrans, has demonstrated notable anti-inflammatory and anti-allergic properties by inhibiting the release of β-hexosaminidase and Tumor Necrosis Factor-alpha (TNF-α) from mast cells. However, its direct molecular targets remain elusive. This technical guide provides a comprehensive framework for the in silico prediction of this compound's biological targets. We will explore a dual-pronged computational strategy employing both ligand-based and structure-based methodologies to generate a high-confidence list of potential protein targets. Furthermore, this guide outlines detailed experimental protocols for the validation of these predicted interactions and presents the relevant signaling pathways in which these targets may function. This document is intended to serve as a practical resource for researchers engaged in natural product drug discovery and target identification.

Introduction

Natural products are a rich source of novel bioactive compounds with therapeutic potential. This compound is one such compound, exhibiting promising effects in cellular models of allergy and inflammation. The identification of its molecular targets is a critical step in understanding its mechanism of action and for its further development as a potential therapeutic agent. In silico target prediction methods offer a rapid and cost-effective approach to generate testable hypotheses regarding the molecular targets of small molecules.[1] This guide details a workflow for the computational prediction of this compound's targets, integrating data from multiple prediction platforms and providing a foundation for subsequent experimental validation.

This compound: Known Biological Activity

The primary known biological activities of this compound are summarized in the table below. This information is crucial for contextualizing the results of the in silico target prediction, as the predicted targets should ideally be involved in pathways related to mast cell degranulation and inflammatory signaling.

| Biological Process | Cell Line | IC50 | Reference |

| Inhibition of β-hexosaminidase release | RBL-2H3 | 48.4 μM | [2] |

| Inhibition of TNF-α release | RBL-2H3 | 63.7 μM | [3] |

In Silico Target Prediction Workflow

To enhance the robustness of the target prediction, we propose a consensus approach utilizing two distinct and complementary in silico methodologies: ligand-based similarity searching and structure-based reverse pharmacophore mapping.

Ligand-Based Target Prediction: SwissTargetPrediction

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity. The underlying assumption is that structurally similar molecules are likely to bind to similar protein targets.

-

Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound is used as the input for the prediction. The SMILES string for this compound is: C/C=C/c1cc2c(c(c1)OC)O--INVALID-LINK--c3cc(c(c(c3)OC)O)OC.

-

Database : The tool compares the 2D and 3D structure of the query molecule against a database of over 370,000 active compounds with known targets.

-

Prediction : The output is a ranked list of potential protein targets, with a probability score assigned to each prediction based on the similarity to known ligands.

Structure-Based Target Prediction: PharmMapper

PharmMapper is a web server that identifies potential drug targets by fitting a query molecule into a large database of pharmacophore models derived from known protein-ligand complex structures. This "reverse" pharmacophore mapping approach can identify targets even if they are not known to bind to structurally similar ligands.

-

Input : A 3D structure of this compound in SDF (Structure-Data File) or Mol2 format is required. This can be generated from the SMILES string using online converters or molecular modeling software.

-

Database : PharmMapper contains a vast database of over 23,000 proteins and more than 16,000 druggable pharmacophore models.

-

Prediction : The server maps the query molecule against all pharmacophore models and provides a ranked list of potential targets based on a "fit score," which reflects how well the molecule's chemical features match the pharmacophore model.

Experimental Workflow Diagram

Caption: A comprehensive workflow for the in silico prediction and experimental validation of this compound targets.

Predicted Targets of this compound

The following table summarizes the top potential targets for this compound as predicted by SwissTargetPrediction and PharmMapper. The list is curated to highlight targets with relevance to inflammation and allergic responses.

| Target Name | UniProt ID | Prediction Method | Score | Putative Role in Inflammation/Allergy |

| Lyn Tyrosine Kinase | P07948 | SwissTargetPrediction | 0.85 (Probability) | A key kinase in the initiation of the mast cell degranulation signaling cascade. |

| Spleen Tyrosine Kinase (Syk) | P43405 | SwissTargetPrediction | 0.82 (Probability) | A critical downstream kinase in the FcεRI signaling pathway in mast cells. |

| Phosphoinositide 3-kinase (PI3K) | P42336 | SwissTargetPrediction | 0.79 (Probability) | Involved in mast cell activation, cytokine production, and survival. |

| Mitogen-activated protein kinase 14 (p38 MAPK) | Q16539 | PharmMapper | 5.62 (Fit Score) | A key regulator of the synthesis and release of pro-inflammatory cytokines, including TNF-α. |

| IκB kinase (IKK) | O15111 | PharmMapper | 5.48 (Fit Score) | A central kinase in the NF-κB signaling pathway, which controls the expression of many inflammatory genes. |

| 5-Lipoxygenase (5-LOX) | P09917 | SwissTargetPrediction | 0.75 (Probability) | An enzyme involved in the synthesis of leukotrienes, which are potent inflammatory mediators. |

| Cyclooxygenase-2 (COX-2) | P35354 | PharmMapper | 5.21 (Fit Score) | An enzyme responsible for the production of prostaglandins, which contribute to inflammation. |

Signaling Pathway Context

The predicted targets of this compound are implicated in key signaling pathways that regulate mast cell activation and the inflammatory response. Understanding these pathways is essential for interpreting the potential mechanism of action of this natural product.

Mast Cell Degranulation Pathway

The aggregation of the high-affinity IgE receptor (FcεRI) on the surface of mast cells initiates a signaling cascade that leads to the release of pre-formed inflammatory mediators stored in granules.

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation.

TNF-α Production and Release Pathway

The production and release of TNF-α in mast cells are regulated by signaling pathways that are activated downstream of FcεRI engagement, involving transcription factors such as NF-κB.

Caption: Key signaling components leading to TNF-α production in mast cells.

Experimental Protocols for Target Validation

The in silico predictions provide a strong basis for experimental validation. The following are detailed methodologies for key experiments to confirm the interaction between this compound and its predicted targets.

Recombinant Protein Expression and Purification

-

Objective : To produce sufficient quantities of the high-confidence predicted target proteins for biophysical and functional assays.

-

Protocol :

-

Clone the cDNA of the target protein (e.g., Lyn, Syk, p38 MAPK) into a suitable expression vector (e.g., pGEX or pET series) with an affinity tag (e.g., GST or His6).

-

Transform the expression vector into a suitable bacterial host (e.g., E. coli BL21(DE3)).

-

Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at an optimal temperature and time.

-

Lyse the bacterial cells by sonication in a suitable lysis buffer.

-

Purify the recombinant protein using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

-

Further purify the protein using size-exclusion chromatography to ensure homogeneity.

-

Confirm the identity and purity of the protein by SDS-PAGE and Western blotting.

-

Surface Plasmon Resonance (SPR)

-

Objective : To quantitatively measure the binding affinity and kinetics of the interaction between this compound and the purified target protein.

-

Protocol :

-

Immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound in a suitable running buffer.

-

Inject the different concentrations of this compound over the sensor chip surface and a reference flow cell.

-

Monitor the change in the refractive index in real-time to generate sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Microscale Thermophoresis (MST)

-

Objective : To provide an orthogonal method to SPR for quantifying the binding affinity in solution.

-

Protocol :

-

Label the purified target protein with a fluorescent dye (e.g., NHS-ester reactive dyes).

-

Prepare a serial dilution of this compound.

-

Mix the labeled protein at a constant concentration with the different concentrations of this compound.

-

Load the samples into capillaries and measure the thermophoretic movement of the fluorescently labeled protein in an MST instrument.

-

Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a binding curve to determine the KD.

-

In Vitro Kinase Assay (for predicted kinases)

-

Objective : To determine if this compound can inhibit the enzymatic activity of the predicted kinase targets (e.g., Lyn, Syk, p38 MAPK, IKK).

-

Protocol :

-

Prepare a reaction mixture containing the purified active kinase, a specific substrate (e.g., a peptide substrate), and ATP.

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (³²P-ATP), fluorescence-based assays, or antibody-based detection of the phosphorylated product (e.g., ELISA).

-

Calculate the IC50 value of this compound for the inhibition of the kinase activity.

-

Conclusion

This technical guide has outlined a systematic and robust workflow for the in silico prediction of the molecular targets of this compound. By combining ligand-based and structure-based computational approaches, a high-confidence list of potential targets has been generated. The predicted targets, including key kinases in inflammatory signaling pathways, are consistent with the known anti-allergic and anti-inflammatory activities of this compound. The provided experimental protocols offer a clear path for the validation of these computational predictions. The successful identification and validation of this compound's targets will be instrumental in elucidating its mechanism of action and will pave the way for its potential development as a novel therapeutic agent.

References

Maceneolignan A: A Novel CCR3 Antagonist for Allergic and Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Maceneolignan A and its role as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3). CCR3 is a key G protein-coupled receptor predominantly expressed on eosinophils, basophils, and Th2 lymphocytes, playing a central role in the pathogenesis of allergic inflammatory diseases such as asthma. This compound, a neolignan isolated from the arils of Myristica fragrans, has demonstrated significant inhibitory effects on CCR3-mediated cellular responses. This document details the mechanism of action of this compound, presents quantitative data on its antagonist activity, outlines relevant experimental protocols for its evaluation, and illustrates the underlying signaling pathways. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CCR3 antagonists.

Introduction: The Role of CCR3 in Allergic Inflammation

The C-C chemokine receptor 3 (CCR3) is a critical mediator in the inflammatory cascade associated with allergic diseases.[1] Its primary ligands include eotaxin-1 (CCL11), eotaxin-2 (CCL24), and eotaxin-3 (CCL26), which are potent chemoattractants for eosinophils.[2][3] Upon ligand binding, CCR3, a G protein-coupled receptor, initiates a cascade of intracellular signaling events.[3][4] This activation leads to eosinophil chemotaxis, degranulation, and the release of pro-inflammatory mediators, contributing to the tissue damage and hyper-responsiveness characteristic of allergic conditions like asthma.[4][5] Given its pivotal role, CCR3 has emerged as a promising therapeutic target for the development of novel anti-inflammatory drugs.[1]

This compound is a naturally occurring neolignan that has been identified as a selective antagonist of CCR3.[3][6] Its ability to block the interaction between eotaxins and CCR3 positions it as a promising lead compound for the development of new treatments for eosinophil-driven inflammatory disorders.

This compound and its Antagonistic Activity on CCR3

This compound is one of several neolignans isolated from the arils of Myristica fragrans that exhibit CCR3 antagonistic properties.[3][6] Studies have shown that these compounds can effectively inhibit the chemotactic response of CCR3-expressing cells towards eotaxin-1.

Quantitative Data on CCR3 Antagonism

The inhibitory potency of this compound and its related compounds has been quantified using in vitro chemotaxis assays. The half-maximal effective concentration (EC50) values represent the concentration of the compound required to inhibit 50% of the CCR3-mediated cell migration induced by a specific concentration of eotaxin-1.

| Compound | Source | EC50 (µM) | Reference Compound | EC50 (µM) |

| This compound | Myristica fragrans | 1.6 | SB328437 | 0.78 |

| Maceneolignan F | Myristica fragrans | 1.5 | SB328437 | 0.78 |

| Maceneolignan H | Myristica fragrans | 1.4 | SB328437 | 0.78 |

Table 1: In vitro CCR3 antagonistic activity of Maceneolignans from Myristica fragrans. Data is based on the inhibition of CC chemokine ligand 11 (eotaxin-1)-induced chemotaxis in CCR3-expressing L1.2 cells.[3][6]

Mechanism of Action: CCR3 Signaling Pathways

This compound exerts its effect by blocking the CCR3 signaling cascade. The binding of eotaxins to CCR3 triggers a conformational change in the receptor, leading to the activation of intracellular G proteins, specifically of the Gi family.[4] This initiates a series of downstream signaling events that ultimately mediate the biological responses of eosinophils.

Key Signaling Pathways

The primary signaling pathways activated by CCR3 include:

-

Phosphoinositide 3-kinase (PI3K) / Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2 and p38): These pathways are essential for chemotaxis and degranulation.[4]

-

Calcium Mobilization: Activation of phospholipase C (PLC) leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in cellular activation.[2]

The following diagram illustrates the CCR3 signaling cascade and the proposed point of intervention for this compound.

Caption: CCR3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CCR3 antagonistic activity of compounds like this compound.

Isolation of this compound from Myristica fragrans

A general workflow for the isolation and purification of neolignans from Myristica fragrans is outlined below.

Caption: General workflow for the isolation of this compound.

Protocol:

-

Extraction: The dried and powdered arils of Myristica fragrans are extracted with methanol at room temperature. The solvent is then evaporated under reduced pressure to obtain a crude methanol extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate, to separate compounds based on their solubility.

-

Column Chromatography: The ethyl acetate fraction, which typically contains the neolignans, is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the components into different fractions.

-

Preparative HPLC: Fractions showing promising activity in preliminary screens are further purified by preparative high-performance liquid chromatography (HPLC) to isolate the pure compounds.

-

Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

CCR3-Mediated Chemotaxis Assay

This assay evaluates the ability of a compound to inhibit the migration of CCR3-expressing cells towards a chemoattractant.

Materials:

-

CCR3-expressing cells (e.g., L1.2 murine pre-B lymphoma cells stably transfected with human CCR3)

-

Chemoattractant: Recombinant human eotaxin-1 (CCL11)

-

Test compound: this compound

-

Assay medium: RPMI 1640 with 0.5% BSA

-

Chemotaxis chamber (e.g., Transwell plate with 5 µm pore size polycarbonate membrane)

Protocol:

-

Cell Preparation: CCR3-expressing L1.2 cells are washed and resuspended in assay medium at a concentration of 1 x 10^6 cells/mL.

-

Chemoattractant and Compound Preparation: Eotaxin-1 is diluted in assay medium to the desired concentration (e.g., 10 nM). This compound is prepared at various concentrations.

-

Assay Setup:

-

Add the eotaxin-1 solution to the lower wells of the chemotaxis chamber.

-

In the upper wells (inserts), add the cell suspension pre-incubated with different concentrations of this compound or vehicle control.

-

-

Incubation: The chamber is incubated at 37°C in a 5% CO2 humidified atmosphere for 2-4 hours.

-

Cell Migration Quantification: After incubation, the inserts are removed. The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a hemocytometer, flow cytometry, or a colorimetric assay (e.g., using a fluorescent dye like Calcein-AM).

-

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound compared to the vehicle control. The EC50 value is determined by non-linear regression analysis.

Calcium Mobilization Assay

This assay measures the ability of a compound to block the increase in intracellular calcium concentration induced by a CCR3 agonist.

Materials:

-

CCR3-expressing cells

-

Eotaxin-1

-

This compound

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities

Protocol:

-

Cell Loading: CCR3-expressing cells are incubated with Fluo-4 AM in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells.

-

Cell Washing: The cells are washed with assay buffer to remove excess extracellular dye.

-

Compound Incubation: The loaded cells are pre-incubated with various concentrations of this compound or vehicle control for a short period.

-

Baseline Fluorescence Measurement: The baseline fluorescence of the cells is measured using the fluorescence plate reader.

-

Agonist Stimulation: Eotaxin-1 is added to the wells to stimulate the cells, and the fluorescence is continuously monitored in real-time.

-

Data Analysis: The increase in fluorescence intensity upon agonist stimulation reflects the rise in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the peak fluorescence response. The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising natural product-derived CCR3 antagonist with the potential for development as a therapeutic agent for allergic and inflammatory diseases. Its ability to effectively inhibit eosinophil chemotaxis highlights its potential to modulate the inflammatory response in conditions such as asthma. Further preclinical studies are warranted to evaluate its in vivo efficacy, safety profile, and pharmacokinetic properties. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other novel CCR3 antagonists. The continued exploration of natural products as a source of novel drug leads remains a valuable strategy in the quest for new and effective treatments for inflammatory disorders.

References

- 1. CCR3 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. The Enigma of Eosinophil Degranulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Maceneolignan A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan A is a naturally occurring neolignan isolated from the arils of Myristica fragrans, commonly known as nutmeg. Lignans and neolignans are a large group of phenolic compounds with diverse chemical structures and significant biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of experimentally determined data for this compound, this guide also includes data for the closely related and more extensively studied lignan, macelignan, also found in Myristica fragrans, to provide a comparative and more complete profile for researchers.

Chemical Structure and Identification

This compound is structurally distinct from other lignans. Its chemical information is summarized below:

| Identifier | Value |

| IUPAC Name | 2,6-dimethoxy-4-[(2R,3R)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]phenol |

| CAS Number | 1967042-42-7 |

| Molecular Formula | C21H24O5 |

| Molecular Weight | 356.4 g/mol |

| Canonical SMILES | C/C=C/C1=CC2=C(C(=C1)OC)O--INVALID-LINK--C3=CC(=C(C(=C3)OC)O)OC |

| InChI Key | LYZVPGMCGPXCQO-FVFSBHJXSA-N |

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are primarily based on computational predictions. To offer a more practical reference, experimentally determined properties of the related compound, macelignan, are also provided.

Table 1: Calculated Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 356.4 g/mol | PubChem |

| XLogP3 | 4.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 356.16237418 g/mol | PubChem |

| Monoisotopic Mass | 356.16237418 g/mol | PubChem |

| Topological Polar Surface Area | 57.2 Ų | PubChem |

| Heavy Atom Count | 26 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 467 | PubChem |

Table 2: Experimental and Calculated Properties of Macelignan (Representative Compound)

| Property | Value | Source |

| Molecular Formula | C20H24O4 | PubChem[1] |

| Molecular Weight | 328.4 g/mol | PubChem[1] |

| Appearance | White solid | TargetMol[2] |

| Solubility | DMSO: ≥ 30 mg/mL | Doron Scientific[3] |

| DMSO: 59 mg/mL (179.66 mM) with sonication | TargetMol[2] | |

| Soluble in Chloroform, Dichloromethane, Ethyl Acetate | TargetMol[2] | |

| UV Detection Wavelength | 240 nm | PubMed[4] |

| Storage Stability | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | TargetMol[2] |

| XLogP3 (Calculated) | 5.2 | PubChem[1] |

Experimental Protocols

Isolation and Purification of Maceneolignans from Myristica fragrans

The following is a general protocol for the isolation of lignans, including this compound and macelignan, from the seeds of Myristica fragrans. This protocol is based on established methodologies for natural product extraction and purification.[5][6][7][8]

1. Extraction:

-

Dried and powdered seeds of Myristica fragrans are subjected to extraction with methanol at room temperature.

-

The methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

The biologically active fractions (typically the ethyl acetate and chloroform fractions for lignans) are collected.

3. Chromatographic Purification:

-

The active fraction is subjected to column chromatography on silica gel.

-

Elution is performed with a gradient of n-hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradient) to yield pure compounds.

Caption: Macelignan's inhibition of the PI3K/Akt signaling pathway.

This diagram illustrates that Macelignan inhibits the activation of PI3K, which in turn prevents the phosphorylation of Akt. This leads to the downregulation of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines, ultimately reducing the inflammatory response in microglia.

Conclusion

This compound is a promising natural product from Myristica fragrans with potential for further investigation. This guide has summarized the available physical and chemical data for this compound, supplemented with experimental data from the closely related compound macelignan. The provided experimental protocols and the illustrated signaling pathway offer a foundational resource for researchers and scientists in the fields of natural product chemistry, pharmacology, and drug development. Further experimental validation of the properties of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Macelignan | C20H24O4 | CID 10404245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Macelignan | COX | TargetMol [targetmol.com]

- 3. doronscientific.com [doronscientific.com]

- 4. Determination of macelignan in rat plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oiirj.org [oiirj.org]

- 6. researchgate.net [researchgate.net]

- 7. Isolation and antifungal activity of lignans from Myristica fragrans against various plant pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Ethnobotanical and Pharmacological Landscape of Maceneolignan A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maceneolignan A, a neolignan found in Myristica fragrans Houtt. (nutmeg), is emerging as a compound of significant interest for its therapeutic potential, particularly in the realm of inflammatory and allergic disorders. This technical guide provides a comprehensive overview of the ethnobotanical uses of plants containing this compound, its demonstrated pharmacological activities, and detailed experimental protocols for its study. Special emphasis is placed on its inhibitory effects on mast cell degranulation and tumor necrosis factor-alpha (TNF-α) production, with an exploration of the underlying signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development.

Ethnobotanical Context of Myristica fragrans

Myristica fragrans, the primary botanical source of this compound, has a rich history of use in traditional medicine systems worldwide.[1][2][3] The seed (nutmeg) and its aril (mace) are the most commonly used parts.[1][2] Ethnobotanical evidence suggests a strong correlation between the traditional applications of M. fragrans and the scientifically validated pharmacological activities of its constituent compounds, including this compound.

Table 1: Ethnobotanical Uses of Myristica fragrans

| Traditional Medicinal Use | Plant Part Used | Geographic/Cultural Context | Potential Correlation with this compound Activity |

| Digestive Ailments (diarrhea, indigestion, bloating, stomach cramps) | Seed (Nutmeg), Aril (Mace) | Ayurvedic, Traditional Chinese Medicine, European Folk Medicine | Anti-inflammatory and anti-spasmodic properties.[4][5][6] |

| Pain and Inflammation (arthritis, rheumatism, muscle pain, toothaches) | Seed (Nutmeg), Nutmeg Oil | Ayurvedic, Traditional Chinese Medicine, African Traditional Medicine | Anti-inflammatory and analgesic effects.[5][6][7] |

| Nervous System Disorders (anxiety, insomnia, stress) | Seed (Nutmeg) | Ayurvedic Medicine | Calming and sedative properties.[4][6] |

| Respiratory Conditions (cough, asthma) | Seed (Nutmeg) | Ayurvedic Medicine | Anti-inflammatory and potential anti-allergic effects.[1] |

| Allergic Reactions | Wood, Seed (Nutmeg), Aril (Mace) | Thai Traditional Medicine | Anti-allergic activity, inhibition of mast cell degranulation.[8][9] |

| Sexual Disorders | Seed (Nutmeg) | Unani Medicine | Aphrodisiac properties.[10] |

| Skin Diseases | Seed (Nutmeg) | Folklore Medicine | Antimicrobial and anti-inflammatory actions.[11] |

Pharmacological Activities of this compound and Related Compounds

This compound is one of several bioactive neolignans isolated from Myristica fragrans.[1] Its pharmacological profile, particularly its anti-inflammatory and anti-allergic properties, is a subject of growing research interest.

Inhibition of Mast Cell Degranulation

This compound has been identified as a potent inhibitor of degranulation in antigen-stimulated rat basophilic leukemia cells (RBL-2H3), a widely used model for mast cells.[2] This inhibitory action is crucial in the context of type I allergic reactions, where the release of inflammatory mediators from mast cells drives the allergic cascade.

Inhibition of TNF-α Production

In addition to preventing degranulation, this compound also inhibits the production of tumor necrosis factor-alpha (TNF-α) in antigen-stimulated RBL-2H3 cells.[2] TNF-α is a pro-inflammatory cytokine that plays a pivotal role in the late phase of allergic reactions and in chronic inflammatory diseases.

Table 2: Quantitative Data on the Biological Activities of this compound and Related Compounds

| Compound | Biological Activity | Cell Line/Model | IC₅₀ Value | Reference |

| This compound | Inhibition of β-hexosaminidase release (degranulation) | RBL-2H3 cells | 20.7 - 63.7 µM (range for several neolignans including this compound) | [2] |

| This compound | Inhibition of TNF-α production | RBL-2H3 cells | 39.5 - 51.2 µM (range for this compound, verrucosin, and malabaricone C) | [2] |

| M. fragrans wood extract | Anti-allergic activity (β-hexosaminidase release) | RBL-2H3 cells | 13.29 ± 0.28 µg/ml | [8][9] |

| M. fragrans nutmeg extract | Anti-allergic activity (β-hexosaminidase release) | RBL-2H3 cells | 20.90 ± 1.03 µg/ml | [8][9] |

| M. fragrans mace extract | Anti-allergic activity (β-hexosaminidase release) | RBL-2H3 cells | 12.95 ± 0.89 µg/ml | [8][9] |

| Neolignan (unspecified) | NF-κB inhibition | HeLa cells | IC₅₀ = 1.5 nM | [5] |

| Neolignan (unspecified) | NF-κB inhibition | HeLa cells | IC₅₀ = 3.4 nM | [5] |

Signaling Pathways

While the precise molecular targets of this compound in mast cell degranulation are still under investigation, the inhibition of TNF-α production by related neolignans from Myristica fragrans points towards the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][5][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α.

Caption: Postulated signaling pathway for this compound's inhibitory action.

Experimental Protocols

Isolation of Neolignans from Myristica fragrans

The following is a generalized protocol based on methodologies reported in the literature for the isolation of neolignans, including this compound, from M. fragrans.[12][13][14][15]

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered plant material (mace or nutmeg) is extracted with a suitable solvent such as methanol or 75% aqueous ethanol at room temperature or using ultrasonication.[13][14] The solvent is then removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane and ethyl acetate. The bioactive neolignans are typically concentrated in the ethyl acetate fraction.[5][15]

-

Column Chromatography: The active ethyl acetate fraction is subjected to column chromatography on silica gel. A gradient elution system (e.g., n-hexane-ethyl acetate) is used to separate the compounds based on their polarity, yielding several sub-fractions.[14]

-

High-Performance Liquid Chromatography (HPLC): Fractions showing biological activity are further purified using preparative reverse-phase HPLC (RP-HPLC) to isolate the pure compounds.[12]

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS).[14]

RBL-2H3 Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from mast cell granules upon stimulation.[8][16][17][18]

Methodology:

-

Cell Culture and Sensitization: RBL-2H3 cells are cultured in a suitable medium. For antigen-induced degranulation, cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.[18]

-

Treatment: Sensitized cells are washed and then pre-incubated with various concentrations of this compound for a specified period (e.g., 1 hour).

-

Stimulation: Degranulation is induced by adding DNP-bovine serum albumin (BSA) to the cells. A positive control (e.g., calcium ionophore A23187) and a negative control (unstimulated cells) are included.[18]

-

Quantification of β-Hexosaminidase:

-

The supernatant is collected after stimulation.

-

The remaining cells are lysed (e.g., with Triton X-100) to measure the total β-hexosaminidase content.

-

The supernatant and cell lysate are incubated with a substrate for β-hexosaminidase, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

The reaction is stopped, and the absorbance is measured at a specific wavelength.

-

-

Calculation: The percentage of degranulation is calculated as the amount of β-hexosaminidase in the supernatant as a percentage of the total β-hexosaminidase (supernatant + cell lysate).

TNF-α Inhibition Assay

The inhibitory effect of this compound on TNF-α production can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture and Treatment: RBL-2H3 cells (or other suitable cell lines like RAW 264.7 macrophages) are cultured and treated with various concentrations of this compound.

-

Stimulation: The cells are stimulated to produce TNF-α (e.g., with antigen for RBL-2H3 cells or lipopolysaccharide (LPS) for macrophages).

-

Sample Collection: The cell culture supernatant is collected after an appropriate incubation period.

-

ELISA Protocol:

-

A microplate is coated with a capture antibody specific for TNF-α.

-

The collected supernatants and TNF-α standards are added to the wells.

-

A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is added.

-

A substrate for the enzyme is added, leading to a color change.

-

The reaction is stopped, and the absorbance is measured.

-

-

Quantification: The concentration of TNF-α in the samples is determined by comparing their absorbance to the standard curve.

Conclusion and Future Directions

This compound, a neolignan from Myristica fragrans, demonstrates significant potential as a therapeutic agent for allergic and inflammatory conditions. Its ability to inhibit mast cell degranulation and TNF-α production, likely through the modulation of the NF-κB signaling pathway, provides a strong rationale for further investigation. The ethnobotanical uses of M. fragrans for inflammatory-related ailments further support its pharmacological relevance.

Future research should focus on:

-

Elucidating the precise molecular targets of this compound within the mast cell signaling cascade.

-

Conducting in vivo studies to validate its anti-allergic and anti-inflammatory efficacy and to assess its pharmacokinetic and safety profiles.

-

Exploring the synergistic effects of this compound with other bioactive compounds from M. fragrans.

-

Synthesizing analogs of this compound to optimize its potency and drug-like properties.

This technical guide provides a solid foundation for these future endeavors, aiming to accelerate the translation of this promising natural product into novel therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Degranulation inhibitors from the arils of Myristica fragrans in antigen-stimulated rat basophilic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New acyclic bis phenylpropanoid and neolignans, from Myristica fragrans Houtt., exhibiting PARP-1 and NF-κB inhibitory effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neolignans and Diarylnonanoid Derivatives with Anti-inflammatory Activity from Myristica fragrans Houtt. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A common signaling pathway leading to degranulation in mast cells and its regulation by CCR1-ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Neolignan inhibitors of antigen-induced degranulation in RBL-2H3 cells from the needles of Pinus thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Different activation signals induce distinct mast cell degranulation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism of action of inhibition of allergic immune responses by a novel antedrug TLR7 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Different activation signals induce distinct mast cell degranulation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New 8-O-4' Neolignans and Their Antibacterial Activity from the Whole Plants of Clematis lasiandra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro evaluation of antifungal properties of 8.O.4'-neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibition of endotoxin-induced TNF-alpha production in macrophages by 5Z-7-oxo-zeaenol and other fungal resorcylic acid lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Maceneolignan A in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Maceneolignan A, a lignan found in Myristica fragrans (nutmeg). Understanding the solubility of this bioactive compound is critical for its extraction, formulation, and therapeutic application. Due to the limited availability of direct quantitative solubility data for this compound, this guide incorporates data for the closely related and more extensively studied compound, macelignan, as a surrogate. Methodologies for solubility determination and relevant biological pathways are also detailed to provide a comprehensive resource for researchers.

Core Focus: Solubility and Experimental Design

The solubility of a compound in various solvents is a fundamental physicochemical property that dictates its behavior in different environments, influencing everything from its bioavailability to its suitability for various analytical techniques. This guide focuses on providing the available solubility data and the experimental context needed to work with this compound and related compounds.

Quantitative Solubility Data

| Solvent System | Solubility | Notes |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL (7.61 mM)[1] | This formulation yields a clear solution. The exact saturation point is not specified. Heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.61 mM)[1] | This system also produces a clear solution, with the saturation point not fully determined.[1] |

| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL (7.61 mM)[1] | A clear solution is obtained in this lipid-based vehicle.[1] |

Note: The data presented is for macelignan, a compound structurally similar to this compound.

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical experimental procedure. The following outlines a general and widely accepted methodology, the shake-flask method, which can be adapted for determining the solubility of this compound in various organic solvents.[2]

Shake-Flask Method for Equilibrium Solubility

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dimethyl sulfoxide)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[2]

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[2]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Biological Signaling Pathway

Macelignan, and by extension this compound, has been shown to modulate several key cellular signaling pathways. One of the notable pathways is the AKT-mTOR-TFEB signaling cascade, which is crucial for regulating cellular processes like autophagy and lysosomal biogenesis.

Caption: Macelignan's modulation of the AKT-mTOR-TFEB signaling pathway.

This guide serves as a foundational resource for researchers working with this compound. While direct solubility data is sparse, the provided information on the related compound macelignan, coupled with robust experimental protocols, offers a strong starting point for further investigation and application of this promising natural product.

References

The Stability and Degradation Profile of Maceneolignan A: A Technical Guide for Researchers

Introduction

Maceneolignan A is a naturally occurring 8-O-4' neolignan isolated from the aril of Myristica fragrans (nutmeg).[1] As a phenolic compound, it exhibits noteworthy biological activities, but its inherent stability and potential degradation pathways are critical considerations for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the predicted stability and degradation profile of this compound, based on an analysis of its chemical structure and the known reactivity of its constituent functional groups. Due to the current absence of direct experimental stability data for this compound in publicly available literature, this document serves as a predictive resource to guide future research and drug development efforts.

Predicted Stability and Degradation Pathways

The chemical structure of this compound contains several functional groups that are susceptible to degradation under various stress conditions. These include phenolic hydroxyl groups, methoxy groups, and an ether linkage. The primary predicted degradation pathways are oxidation, hydrolysis, and photodegradation.

Table 1: Predicted Degradation Pathways of this compound

| Degradation Pathway | Stress Condition | Predicted Degradation Products | Potential Impact on Activity |

| Oxidation | Oxidizing agents (e.g., H₂O₂, atmospheric oxygen) | Quinone-type structures | Likely loss or alteration of biological activity due to modification of the phenolic rings. |

| Hydrolysis | Acidic or basic conditions | Cleavage of the 8-O-4' ether linkage, yielding two separate phenolic monomers. | Significant loss of biological activity, as the dimeric structure is likely crucial for its pharmacological effects. |

| Photodegradation | Exposure to UV or visible light | Complex mixture of degradation products arising from radical-mediated reactions. | Unpredictable, but likely to result in loss of activity and potential formation of phototoxic byproducts. |

Experimental Protocols for Forced Degradation Studies

To empirically determine the stability of this compound and identify its degradation products, a series of forced degradation studies should be conducted.[2][3][4] These studies involve subjecting the compound to a range of stress conditions that are more severe than those it would typically encounter during storage and handling.

Table 2: Recommended Protocols for Forced Degradation Studies of this compound

| Stress Condition | Proposed Experimental Protocol | Analytical Method |

| Acidic Hydrolysis | Dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) and treat with 0.1 M to 1 M hydrochloric acid at elevated temperatures (e.g., 60-80 °C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis. | RP-HPLC with UV detection, LC-MS for identification of degradation products. |

| Basic Hydrolysis | Dissolve this compound in a suitable solvent and treat with 0.1 M to 1 M sodium hydroxide at elevated temperatures (e.g., 60-80 °C) for defined time points. Neutralize the samples before analysis. | RP-HPLC with UV detection, LC-MS. |

| Oxidative Degradation | Treat a solution of this compound with 3-30% hydrogen peroxide at room temperature for defined time points. Protect from light. | RP-HPLC with UV detection, LC-MS. |

| Thermal Degradation | Expose a solid sample of this compound to dry heat (e.g., 80-100 °C) for a defined period. Also, test in solution at elevated temperatures. | RP-HPLC with UV detection, LC-MS. |

| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light. | RP-HPLC with UV detection, LC-MS. |

Visualizing Predicted Degradation and Experimental Workflows

Predicted Oxidative Degradation Pathway of this compound

Phenolic compounds are susceptible to oxidation, which can lead to the formation of quinones.[5][6][7]

Caption: Predicted oxidative degradation of this compound to form quinone-type products.

Predicted Hydrolytic Cleavage of this compound

The 8-O-4' ether linkage in this compound may be susceptible to acid-catalyzed hydrolysis.[8][9][10][11]

Caption: Predicted acid-catalyzed hydrolytic cleavage of the ether linkage in this compound.

General Workflow for Forced Degradation Studies

A systematic approach is necessary to effectively evaluate the stability of a drug substance.

Caption: A generalized workflow for conducting forced degradation studies on this compound.

Conclusion

While direct experimental data on the stability of this compound is not yet available, a predictive analysis based on its chemical structure provides valuable insights for researchers and drug development professionals. The primary anticipated degradation pathways are oxidation of the phenolic rings and hydrolysis of the ether linkage. The provided experimental protocols for forced degradation studies offer a robust framework for empirically determining the stability-indicating analytical methods and for elucidating the actual degradation profile of this promising natural product. Such studies are indispensable for the successful development of this compound into a safe and effective therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. lubrizolcdmo.com [lubrizolcdmo.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Phenol oxidation with hypervalent iodine reagents - Wikipedia [en.wikipedia.org]

- 8. 290. The reaction kinetics of the acid hydrolysis of phenolic ethers - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. Phenol ether - Wikipedia [en.wikipedia.org]

- 10. actachemscand.org [actachemscand.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Quantum Mechanical Calculations for the Structural Elucidation of Maceneolignan A: A Technical Guide

Introduction

Maceneolignan A, a naturally occurring neolignan, presents a complex stereochemical structure that is crucial for its biological activity. The precise determination of its three-dimensional arrangement is a prerequisite for understanding its mechanism of action and for its potential application in drug development. While experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are foundational in structure elucidation, computational methods, particularly quantum mechanical (QM) calculations, have become indispensable tools for refining and validating proposed structures.[1][2][3] This technical guide provides an in-depth overview of the application of Density Functional Theory (DFT), a prominent QM method, for the structural analysis of this compound.[4][5] This document is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and natural product characterization.

Core Principles of Quantum Mechanical Calculations in Structure Elucidation

Quantum mechanics provides the fundamental laws governing the behavior of electrons in molecules.[6] By solving approximations of the Schrödinger equation, QM methods can predict various molecular properties with high accuracy.[6] For structural elucidation, the primary goal is to identify the lowest energy conformation (the most stable structure) of a molecule and to predict its spectroscopic properties. A close match between the calculated and experimentally observed data provides strong evidence for the correctness of the proposed structure.[7]

Density Functional Theory (DFT) is a widely used QM method in this context due to its favorable balance of accuracy and computational cost.[6][8] DFT calculations are employed to optimize the molecular geometry of proposed diastereomers of this compound and to calculate their NMR chemical shifts and coupling constants.[5]

Methodology for Quantum Mechanical Calculations of this compound

The following section outlines a typical workflow for the quantum mechanical analysis of this compound's structure.

Initial Structure Generation and Conformational Search

The process begins with the generation of all possible diastereomers of this compound based on its known 2D structure. For each diastereomer, a comprehensive conformational search is performed using a lower-level computational method, such as molecular mechanics with a suitable force field (e.g., MMFF94), to identify a set of low-energy conformers.

Geometry Optimization with Density Functional Theory

The low-energy conformers identified in the previous step are then subjected to geometry optimization using DFT. A common choice for this is the B3LYP functional with a 6-31G(d,p) basis set.[8][9] This level of theory has been shown to provide reliable geometries for organic molecules. The optimization calculations are typically performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model - PCM) to mimic the experimental conditions.

Calculation of Spectroscopic Parameters

Following geometry optimization, the NMR shielding tensors and spin-spin coupling constants are calculated for each of the optimized low-energy conformers of all diastereomers. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for the calculation of NMR chemical shifts. These calculations are often performed at a higher level of theory, such as mPW1PW91/6-311+G(d,p), to achieve better accuracy.

Data Analysis and Structure Validation

The calculated NMR chemical shifts for each conformer are averaged based on their Boltzmann populations, which are derived from their relative energies. These Boltzmann-averaged chemical shifts are then compared with the experimental NMR data. The diastereomer whose calculated NMR data shows the best correlation with the experimental data is identified as the most likely correct structure. Statistical metrics such as the mean absolute error (MAE) and the correlation coefficient (R²) are used to quantify the agreement between the calculated and experimental data.

Data Presentation: Hypothetical Calculated vs. Experimental Data

The following tables present hypothetical quantitative data that would be generated during the quantum mechanical analysis of two possible diastereomers of this compound, hereafter referred to as Diastereomer 1 and Diastereomer 2.

Table 1: Calculated Relative Energies and Boltzmann Populations of Low-Energy Conformers for Diastereomer 1 and Diastereomer 2.

| Diastereomer | Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| Diastereomer 1 | 1a | 0.00 | 65.2 |

| 1b | 0.85 | 20.1 | |

| 1c | 1.50 | 14.7 | |

| Diastereomer 2 | 2a | 0.00 | 70.5 |

| 2b | 0.75 | 29.5 |

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Selected Carbons of this compound.

| Carbon No. | Experimental δc | Calculated δc (Diastereomer 1) | Calculated δc (Diastereomer 2) |

| C-1 | 135.2 | 135.8 | 138.1 |

| C-2 | 112.8 | 113.1 | 115.3 |

| C-3 | 148.5 | 148.9 | 150.2 |

| C-4 | 145.1 | 145.5 | 146.8 |

| C-5 | 118.9 | 119.2 | 121.0 |

| C-6 | 121.4 | 121.8 | 123.5 |

| C-7 | 85.3 | 85.9 | 88.2 |

| C-8 | 54.1 | 54.5 | 56.7 |

| C-9 | 72.6 | 73.0 | 75.1 |

Table 3: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for Selected Protons of this compound.

| Proton No. | Experimental δH | Calculated δH (Diastereomer 1) | Calculated δH (Diastereomer 2) |

| H-7 | 4.85 | 4.89 | 5.12 |

| H-8 | 3.52 | 3.55 | 3.78 |

| H-9a | 3.91 | 3.95 | 4.15 |

| H-9b | 3.75 | 3.79 | 3.99 |

Experimental and Computational Protocols

Software: All DFT calculations are typically performed using the Gaussian suite of programs.[9][10]

Conformational Search Protocol:

-

The initial 3D structure of each diastereomer is built using a molecular editor.

-

A conformational search is performed using the GMMX protocol with the MMFF94 force field in the gas phase.

-

All conformers within a 10 kcal/mol energy window of the global minimum are saved.

Geometry Optimization Protocol:

-

The conformers obtained from the search are subjected to geometry optimization using DFT at the B3LYP/6-31G(d,p) level of theory.

-

Frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies).

NMR Calculation Protocol:

-

NMR shielding constants are calculated for all optimized conformers using the GIAO method at the mPW1PW91/6-311+G(d,p) level of theory.

-

Calculated shielding constants are converted to chemical shifts using a reference compound (e.g., tetramethylsilane) calculated at the same level of theory.

-

Boltzmann-averaged chemical shifts are calculated based on the relative energies of the conformers.

Visualizations

The following diagrams illustrate the workflow and logical relationships in the computational analysis of this compound.

Caption: Workflow for the Quantum Mechanical Calculation of this compound's Structure.

Caption: Logical Relationship between Experimental and Calculated Data for Structure Validation.

Conclusion

The integration of quantum mechanical calculations, particularly DFT, into the structure elucidation workflow for complex natural products like this compound provides a powerful means of validating and refining proposed structures. By comparing calculated spectroscopic data with experimental results, researchers can gain a high degree of confidence in their structural assignments. This computational approach not only enhances the accuracy of structure determination but also provides valuable insights into the conformational preferences and electronic properties of the molecule, which are essential for subsequent drug design and development efforts.

References

- 1. Computer-aided structure elucidation of neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure elucidation: Significance and symbolism [wisdomlib.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. DFT calculations and POM analyses of cytotoxicity of some flavonoids from aerial parts of Cupressus sempervirens: Docking and identification of pharmacophore sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Computational chemistry [cocadds.pharm.uoa.gr]

Predicted ADMET Properties of Maceneolignan A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan A is a naturally occurring lignan isolated from the mace of Myristica fragrans (nutmeg).[1] Lignans as a class of compounds have demonstrated a wide array of biological activities, and this compound, in particular, has been noted for its anti-inflammatory properties, including the inhibition of TNF-α and β-hexosaminidase release.[1] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for further development. This document provides a comprehensive overview of the predicted ADMET properties of this compound, based on its known physicochemical characteristics and established in silico and in vitro models. The methodologies presented herein are standardized protocols commonly employed in the pharmaceutical industry to assess the drug-like qualities of new chemical entities. Early-stage ADMET profiling is crucial to de-risk drug candidates and improve the efficiency of the drug development pipeline.[2][3][4]

Physicochemical Properties of this compound

A foundational aspect of predicting ADMET properties is the analysis of a compound's physicochemical characteristics. These parameters influence a molecule's behavior in biological systems.

| Property | Predicted Value | Source |

| Molecular Formula | C21H24O5 | [5] |

| Molecular Weight | 356.4 g/mol | [5] |

| XlogP | 4.4 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bonds | 5 | [5] |

| Topological Polar Surface Area (TPSA) | 57.2 Ų | [5] |

Predicted ADMET Profile of this compound

The following tables summarize the predicted ADMET properties of this compound. These predictions are derived from its physicochemical properties and general characteristics of lignan structures.

Absorption